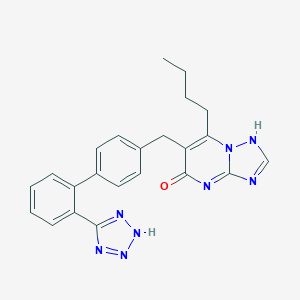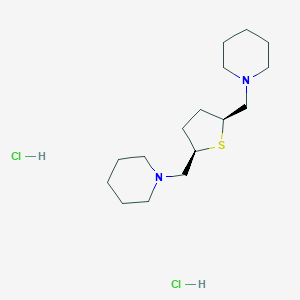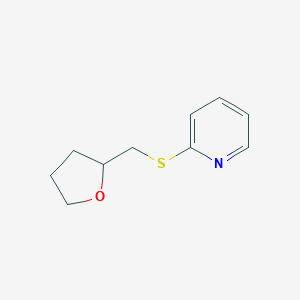
2-(Oxolan-2-ylmethylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-2-ylmethylsulfanyl)pyridine, also known as 2-OMSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as pyridines and is characterized by its unique chemical structure. In
Mechanism Of Action
The mechanism of action of 2-(Oxolan-2-ylmethylsulfanyl)pyridine is not fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body. For example, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical And Physiological Effects
Studies have shown that 2-(Oxolan-2-ylmethylsulfanyl)pyridine has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the growth of certain microorganisms, and reduce inflammation. Additionally, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been found to have a protective effect on the liver, suggesting its potential use in the treatment of liver diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Oxolan-2-ylmethylsulfanyl)pyridine in lab experiments is its high purity and stability. Additionally, the synthesis method for 2-(Oxolan-2-ylmethylsulfanyl)pyridine is relatively straightforward, making it easy to produce in large quantities. However, one limitation of using 2-(Oxolan-2-ylmethylsulfanyl)pyridine in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on 2-(Oxolan-2-ylmethylsulfanyl)pyridine. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Oxolan-2-ylmethylsulfanyl)pyridine and its potential use in the development of new antibiotics. Finally, more research is needed to explore the safety and efficacy of 2-(Oxolan-2-ylmethylsulfanyl)pyridine in humans.
In conclusion, 2-(Oxolan-2-ylmethylsulfanyl)pyridine is a promising compound with potential therapeutic applications in the treatment of various diseases. Its unique chemical structure and biochemical properties make it an interesting candidate for further research. By understanding its synthesis method, mechanism of action, and potential applications, we can continue to explore the many possibilities of 2-(Oxolan-2-ylmethylsulfanyl)pyridine in scientific research.
Synthesis Methods
The synthesis of 2-(Oxolan-2-ylmethylsulfanyl)pyridine involves the reaction of 2-pyridinemethanethiol with oxirane in the presence of a catalyst. The resulting product is 2-(Oxolan-2-ylmethylsulfanyl)pyridine. This synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-(Oxolan-2-ylmethylsulfanyl)pyridine has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, 2-(Oxolan-2-ylmethylsulfanyl)pyridine has been found to have anti-inflammatory and antioxidant effects, suggesting its potential use in the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
CAS RN |
171557-74-7 |
|---|---|
Product Name |
2-(Oxolan-2-ylmethylsulfanyl)pyridine |
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H13NOS/c1-2-6-11-10(5-1)13-8-9-4-3-7-12-9/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
FJLLOUYSNCCMCE-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CSC2=CC=CC=N2 |
Canonical SMILES |
C1CC(OC1)CSC2=CC=CC=N2 |
synonyms |
Pyridine,2-[[(tetrahydro-2-furanyl)methyl]thio]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



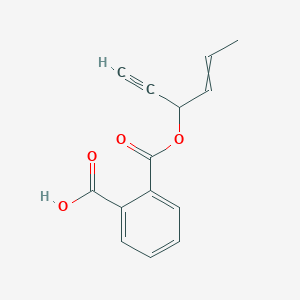
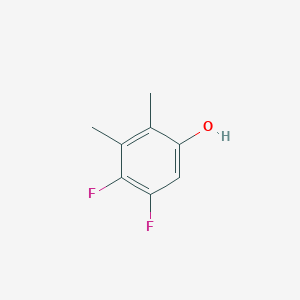

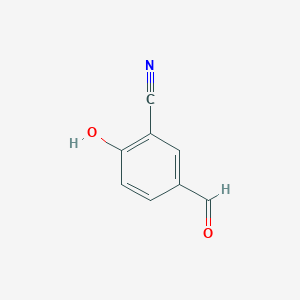
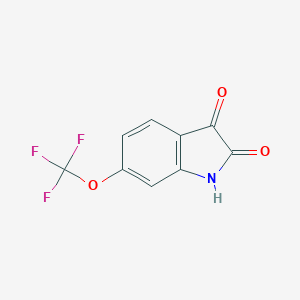
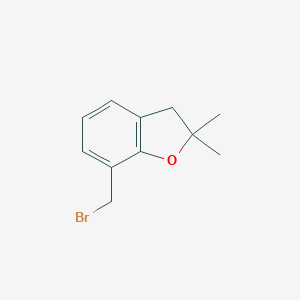
![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B68096.png)
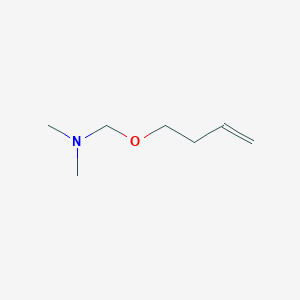
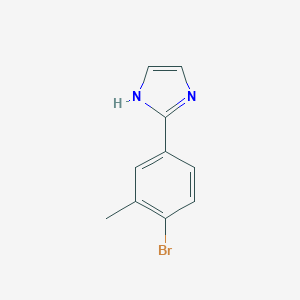
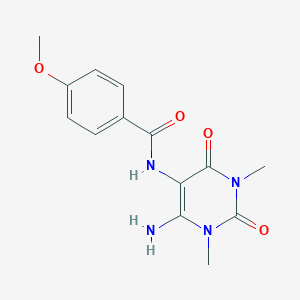
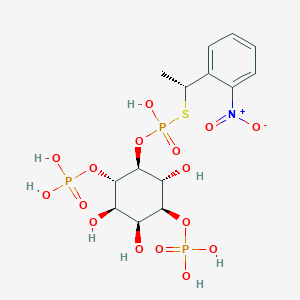
![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)
